

# EW-7195 in Combination with Chemotherapy: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: EW-7195

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **EW-7195** (Vactosertib), a selective inhibitor of TGF- $\beta$  receptor type I (ALK5), when used in combination with standard chemotherapy agents. The data presented is compiled from preclinical and clinical studies, offering insights into the synergistic anti-cancer effects and underlying mechanisms of these combination therapies.

## I. Executive Summary

**EW-7195**, a potent ALK5 inhibitor, has demonstrated significant therapeutic potential in preclinical and clinical settings, particularly when combined with chemotherapy. By targeting the TGF- $\beta$  signaling pathway, **EW-7195** counteracts chemotherapy-induced epithelial-to-mesenchymal transition (EMT) and the enrichment of cancer stem-like cells (CSCs), which are key drivers of drug resistance and metastasis. This guide focuses on the combination of **EW-7195** with two widely used chemotherapy regimens: paclitaxel and FOLFOX (a combination of oxaliplatin, 5-fluorouracil, and leucovorin).

Key Findings:

- **EW-7195** enhances the efficacy of paclitaxel by suppressing paclitaxel-induced EMT and CSC properties, leading to reduced lung metastasis and prolonged survival in preclinical breast cancer models.

- The combination of **EW-7195** and FOLFOX has shown promising clinical activity in patients with metastatic pancreatic cancer who have failed first-line therapy, with a notable partial response rate and progression-free survival.
- The primary mechanism of action for the synergistic effect of **EW-7195** with chemotherapy involves the inhibition of the TGF- $\beta$ /Smad signaling pathway, which in turn downregulates key EMT-inducing transcription factors like Snail.

## II. Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data from preclinical and clinical studies evaluating **EW-7195** in combination with chemotherapy.

**Table 1: Preclinical Efficacy of EW-7195 and Paclitaxel in a Breast Cancer Xenograft Model**

Treatment Group	Median Survival (days)	Lung Metastasis (relative to control)	Key Biomarker Changes in Primary Tumor
Control	33.5	1.00	-
Paclitaxel	66	0.73	Increased Vimentin and Fibronectin
EW-7195 + Paclitaxel	Significantly prolonged vs. Paclitaxel	0.27	Decreased Vimentin and Fibronectin

Data from a study using an MDA-MB-231 xenograft mouse model.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Table 2: Clinical Efficacy of Vactosertib (EW-7195) and FOLFOX in Metastatic Pancreatic Cancer (Phase 1b)**

Dose Level (Vactosertib)	Best Overall Response	Clinical Benefit Rate	Median Progression-Free Survival (PFS)
100 mg bid (DL 0)	No Partial Response or Stable Disease	0%	Not Reported
200 mg bid (DL 1)	23.1% Partial Response, 38.5% Stable Disease	61.5%	5.6 months

Data from a Phase 1b study in patients who have failed first-line gemcitabine/nab-paclitaxel.[4]  
[5][6]

### III. Experimental Protocols

#### In Vivo Xenograft Study: EW-7195 and Paclitaxel in Breast Cancer

- Animal Model: MDA-MB-231 human breast cancer cells were xenografted into CB17-Prkdcscid (NOD) mice.[1]
- Treatment Regimen:
  - Paclitaxel was administered at a dose of 10 mg/kg.
  - EW-7197 (Vactosertib) was administered in combination with paclitaxel.
- Efficacy Evaluation:
  - Primary tumor burden was monitored.
  - Survival time was recorded.
  - Lung metastasis was quantified.
  - Primary tumors were analyzed for protein expression of EMT markers (Vimentin, Fibronectin).[1][3]

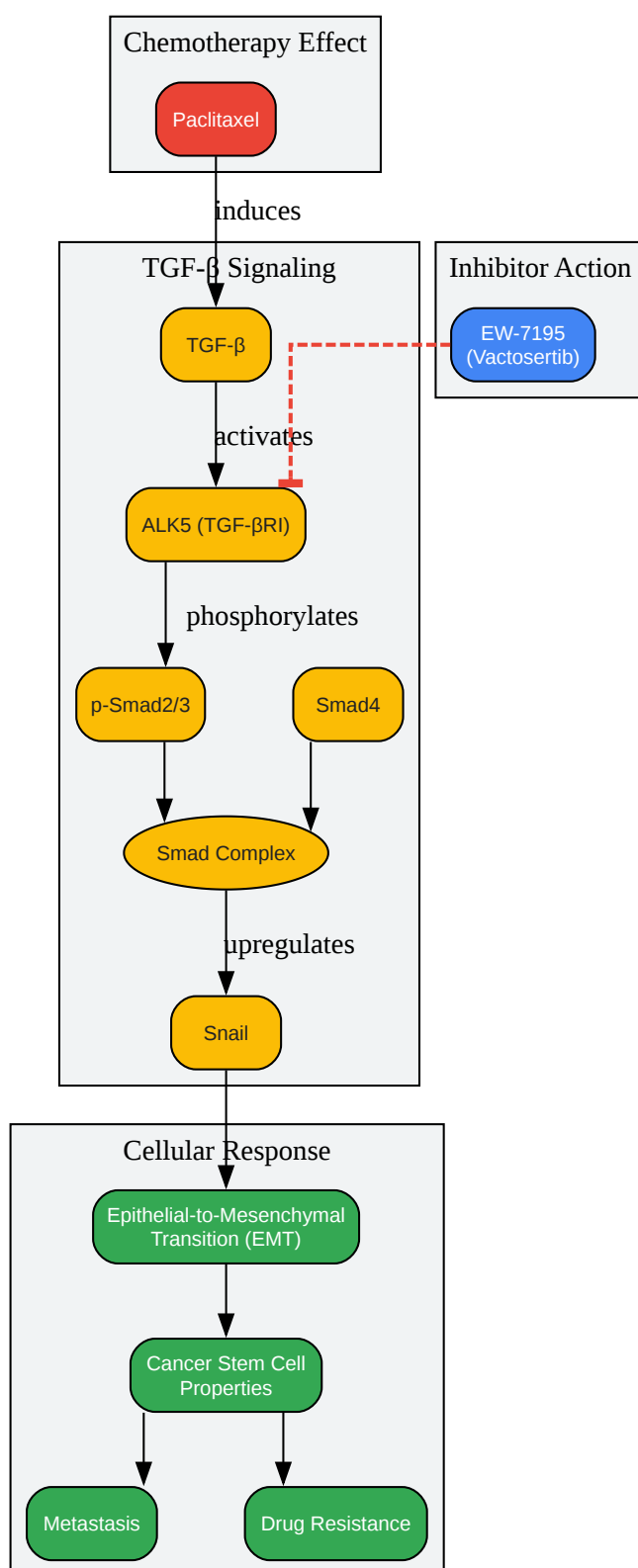
## Clinical Trial Protocol: Vactosertib and FOLFOX in Pancreatic Cancer (Phase 1b)

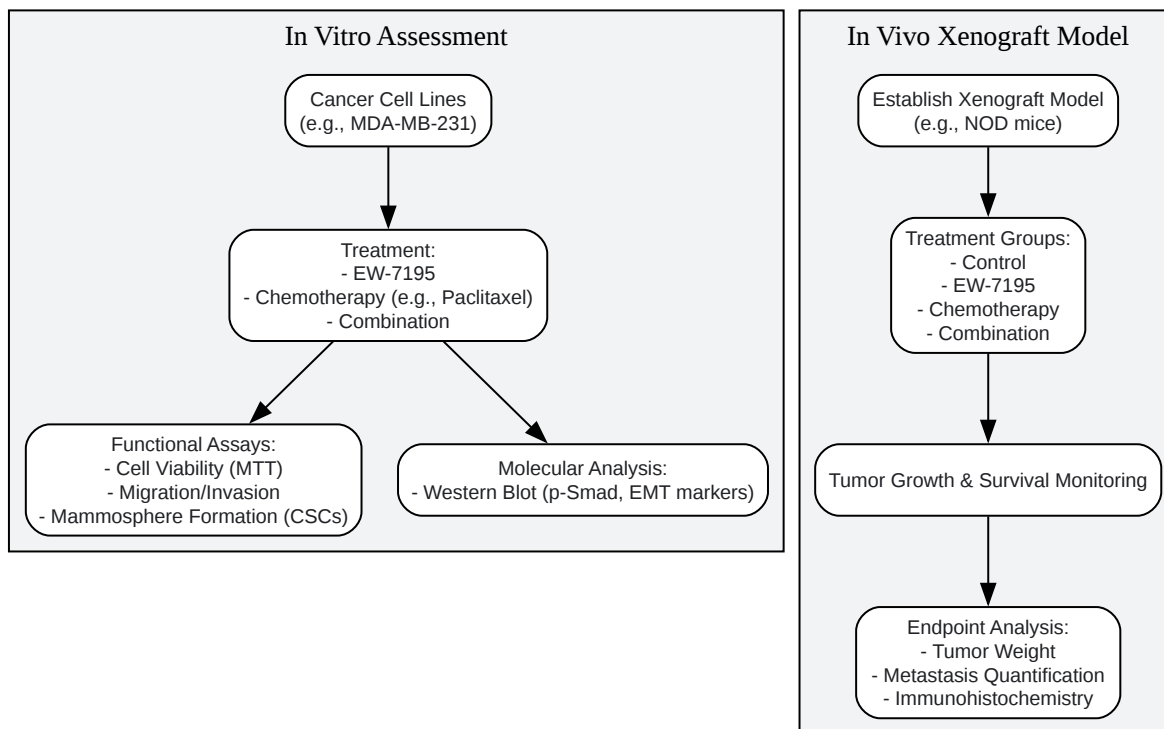
- Patient Population: Patients with metastatic pancreatic ductal adenocarcinoma who have failed first-line gemcitabine/nab-paclitaxel.[\[4\]](#)[\[5\]](#)
- Treatment Regimen:
  - Vactosertib was administered orally twice daily on days 1-5 and 8-12 of a 14-day cycle, with dose escalation from 100 mg to 200 mg.
  - FOLFOX regimen:
    - Oxaliplatin: 85 mg/m<sup>2</sup> on day 1
    - Leucovorin: 200 mg/m<sup>2</sup> on day 1
    - 5-Fluorouracil: 400 mg/m<sup>2</sup> bolus on day 1, followed by a 46-hour continuous infusion of 2400 mg/m<sup>2</sup>.[\[4\]](#)[\[6\]](#)
- Efficacy Evaluation:
  - Overall response rate (ORR), disease control rate (DCR), and progression-free survival (PFS) were assessed based on RECIST 1.1 criteria.
  - Safety and tolerability were monitored.[\[4\]](#)[\[5\]](#)

## IV. Signaling Pathways and Mechanisms of Action EW-7195 and Paclitaxel Combination

The combination of **EW-7195** and paclitaxel demonstrates a synergistic effect by targeting the TGF- $\beta$  signaling pathway, which is often activated by chemotherapy and contributes to drug resistance. Paclitaxel treatment can induce the expression of TGF- $\beta$ , leading to an epithelial-to-mesenchymal transition (EMT) and the expansion of cancer stem-like cells (CSCs). **EW-7195**, by inhibiting the ALK5 receptor, blocks the downstream signaling cascade involving the phosphorylation of Smad2/3. This inhibition prevents the nuclear translocation of the Smad complex and the subsequent transcription of EMT-related genes, such as Snail. The

suppression of Snail expression leads to the reversal of the mesenchymal phenotype and a reduction in CSC properties, thereby re-sensitizing the cancer cells to the cytotoxic effects of paclitaxel.





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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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